Colestipol hydrochloride

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Colestid, also known as Colestipol, is a bile acid sequestrant . Its primary targets are the bile acids present in the intestine .

Mode of Action

Colestid forms a soluble complex after binding to bile acids in the intestine . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

Biochemical Pathways

The binding of Colestid to bile acids in the intestine leads to the formation of an insoluble complex that is excreted in the feces . This process increases the fecal loss of bile acid-bound low-density lipoprotein (LDL) cholesterol . The reduction in bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the overall cholesterol level .

Pharmacokinetics

Colestid predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism . The resultant lack of systemic exposure means the medication generally demonstrates very few adverse effects inside the body .

Result of Action

The primary result of Colestid’s action is the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia . By binding to bile acids in the intestine and increasing their excretion, Colestid reduces the overall level of cholesterol in the body .

Action Environment

Colestid’s action is influenced by the environment within the gastrointestinal tract. Its effectiveness can be limited in patients who take complicated medication regimens, experience constipation or biliary obstruction, etc., due to its physical effects on the gut . Furthermore, Colestid’s ability to bind to bile acids and reduce cholesterol levels can be affected by the patient’s diet and other lifestyle factors .

Méthodes De Préparation

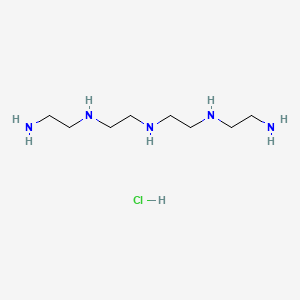

Le colestid est synthétisé par copolymérisation de la diéthylènetriamine et de l'épichlorhydrine. La réaction implique la formation d'un copolymère basique échangeur d'anions de haut poids moléculaire. Le produit résultant est une résine insoluble et hygroscopique qui gonfle lorsqu'elle est suspendue dans l'eau ou des fluides aqueux .

Analyse Des Réactions Chimiques

Le colestid subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les anions chlorure dans le chlorhydrate de colestipol peuvent être remplacés par d'autres anions ayant une affinité plus élevée pour la résine.

Formation de complexe : Le colestid se lie aux acides biliaires dans l'intestin, formant un complexe qui est excrété dans les fèces.

Les réactifs et conditions courants utilisés dans ces réactions comprennent l'eau ou les fluides aqueux pour la suspension et divers anions pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont les complexes acide biliaire-colestid qui sont excrétés dans les fèces .

Applications de la recherche scientifique

Le colestid a un large éventail d'applications en recherche scientifique, notamment :

Médecine : Principalement utilisé pour abaisser les taux de cholestérol des lipoprotéines de basse densité chez les patients atteints d'hypercholestérolémie.

Industrie : Utilisé dans la production d'autres séquestrants d'acides biliaires et de composés connexes.

Mécanisme d'action

Le colestid agit en se liant aux acides biliaires dans l'intestin, formant un complexe qui est excrété dans les fèces. Cette action empêche la réabsorption des acides biliaires, ce qui entraîne une diminution de la recirculation entérohépatique des acides biliaires. En conséquence, le foie augmente la synthèse de nouveaux acides biliaires à partir du cholestérol, ce qui entraîne une diminution des taux de cholestérol hépatique. Cela entraîne à son tour une augmentation de l'expression des récepteurs des lipoprotéines de basse densité, ce qui améliore l'absorption des lipoprotéines de basse densité du sang et réduit les taux de cholestérol des lipoprotéines de basse densité dans le sang .

Applications De Recherche Scientifique

Clinical Applications

-

Hypercholesterolemia Management

- Colestipol hydrochloride is indicated as an adjunct therapy to diet for reducing elevated serum total and low-density lipoprotein cholesterol in patients who do not respond adequately to dietary changes .

- A study involving 66 hypercholesterolemic patients demonstrated that a dosage of 10 g taken twice daily resulted in an average serum cholesterol reduction of 19% compared to placebo .

-

Combination Therapy

- In patients with heterozygous familial hypercholesterolemia, this compound has been effectively combined with nicotinic acid to further lower serum cholesterol and triglyceride levels while increasing high-density lipoprotein cholesterol levels .

- Preliminary evidence suggests that this compound may have an additive effect when used alongside lovastatin, enhancing the overall lipid-lowering impact .

-

Potential Use in Other Conditions

- Although primarily used for hypercholesterolemia, this compound has been investigated for its effects on conditions like diarrhea-predominant irritable bowel syndrome (IBS). However, findings suggest limited efficacy in preventing radiation-induced diarrhea due to side effects associated with the drug .

Side Effects and Considerations

The most common side effect reported during clinical trials is constipation, with some patients experiencing mild gastrointestinal discomfort. No significant systemic reactions were noted; however, slight elevations in serum alkaline phosphatase were observed during therapy .

Data Table: Summary of Clinical Studies

Case Studies

Several clinical trials have investigated the efficacy of this compound:

- LRC-CPPT Study : This long-term study assessed the impact of cholestipol (similar mechanism) on coronary heart disease outcomes. It found a 19% reduction in coronary heart disease death and non-fatal myocardial infarction rates among treated subjects over seven years compared to placebo .

- Combination Therapy Trials : In trials combining this compound with nicotinic acid or lovastatin, researchers noted improved lipid profiles and potential normalization of serum lipid values among participants not responding adequately to monotherapy .

Comparaison Avec Des Composés Similaires

Le colestid est souvent comparé à d'autres séquestrants d'acides biliaires tels que la cholestyramine et le colesevelam. Bien que les trois composés fonctionnent en se liant aux acides biliaires dans l'intestin, le colestid est unique par sa structure de copolymère spécifique et son efficacité particulière pour réduire les taux de cholestérol des lipoprotéines de basse densité .

Cholestyramine : Un autre séquestrant d'acides biliaires utilisé pour abaisser les taux de cholestérol et traiter le prurit associé à la maladie cholestatique.

La singularité du colestid réside dans sa structure de copolymère spécifique, qui offre des propriétés de liaison distinctes et une efficacité dans l'abaissement des taux de cholestérol des lipoprotéines de basse densité .

Activité Biologique

Colestipol hydrochloride is a bile acid sequestrant primarily used to manage hypercholesterolemia. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of various studies, demonstrating its role in cholesterol metabolism and cardiovascular risk reduction.

This compound functions by binding bile acids in the intestinal lumen, forming insoluble complexes that are excreted in feces. This process leads to a reduction in the enterohepatic circulation of bile acids, which in turn stimulates the liver to convert more cholesterol into bile acids. Consequently, this results in:

- Increased hepatic uptake of LDL : The reduction in bile acids prompts an increase in low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL from circulation.

- Lower serum cholesterol levels : Clinical studies have shown that colestipol can significantly reduce total and LDL cholesterol levels, with reported decreases of approximately 19% to 23% over extended treatment periods .

Pharmacokinetics

Colestipol is characterized by its high molecular weight and hydrophilic nature, rendering it virtually insoluble in water (99.75%). This property ensures that it remains within the gastrointestinal tract and is not absorbed systemically:

- Absorption : Less than 0.17% of a single dose is excreted in urine, indicating minimal systemic absorption .

- Half-life : Colestipol does not have a traditional half-life due to its non-systemic action; its effects are confined to the gastrointestinal lumen.

- Elimination : It is eliminated primarily through fecal excretion after binding with bile acids .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in lowering cholesterol levels and its long-term safety profile:

Case Study Summary

| Study Type | Participants | Treatment Duration | Cholesterol Reduction | Side Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 66 hypercholesterolemic patients | 5 years | Average 19% decrease in serum cholesterol | Constipation reported by 6 patients |

| Long-term Follow-up | 21 patients (age 44-59) | 5 years | 19% first year, 23% second to fifth year | Only constipation noted |

| Multicenter Study | Various clinics | 7 years (LRC-CPPT) | Significant reduction in coronary heart disease events | Minimal adverse effects |

In a randomized design study involving 66 hypercholesterolemic patients, this compound at a dose of 10 g twice daily resulted in a significant average decrease of 19% in serum cholesterol compared to placebo . In another long-term study, patients maintained consistent reductions over five years, reinforcing its efficacy as a lipid-lowering agent .

Biological Activity and Lipoprotein Effects

Colestipol not only lowers LDL cholesterol but also has implications for other lipoproteins:

- Increased LpAI Levels : Treatment with colestipol has been associated with an increase in lipoprotein LpAI, which plays a role in promoting cholesterol efflux from cells. This effect suggests potential antiatherogenic properties despite minimal changes observed in HDL cholesterol levels .

- Impact on Cardiovascular Events : While direct evidence linking colestipol use to reduced rates of coronary heart disease is limited, analogous studies with other bile acid sequestrants indicate a potential benefit in reducing cardiovascular events .

Adverse Effects

The most commonly reported side effect of this compound is gastrointestinal discomfort, particularly constipation. Other potential adverse effects include:

Propriétés

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNVJDWUAPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190737 | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-41-5, 37296-80-3 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37296-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.